An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Cyanophenyl)acetophenone
An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Cyanophenyl)acetophenone
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-(2-Cyanophenyl)acetophenone (CAS No. 10517-64-3), a key intermediate in various synthetic pathways. Recognizing the limited availability of public data on this specific molecule, this document emphasizes robust, field-proven experimental protocols over a simple recitation of known facts. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to generate and interpret critical physicochemical data. We will detail methodologies for solubility assessment in diverse solvent systems and for conducting forced degradation studies to elucidate stability profiles under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems. This guide serves as a practical manual for establishing the foundational knowledge necessary for formulation development, process optimization, and regulatory compliance.
Introduction and Molecular Overview
2-(2-Cyanophenyl)acetophenone, also known as 2-(2-oxo-2-phenylethyl)benzonitrile, is an aromatic ketone and nitrile compound.[1] Its molecular structure, featuring a polar cyano group and a relatively non-polar acetophenone backbone, suggests a nuanced solubility profile and multiple potential sites for chemical degradation. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for any successful application, from synthetic chemistry to materials science and pharmaceutical development.[2] In drug development, for instance, poor solubility can hinder bioavailability, while instability can compromise safety and efficacy.[3] This guide provides the necessary tools to proactively address these challenges.
Physicochemical Properties
A foundational understanding begins with the molecule's basic properties, which are summarized below. These values help in preliminary assessments and in the design of subsequent experiments.
| Property | Value | Source |
| CAS Number | 10517-64-3 | [1][4] |
| Molecular Formula | C₁₅H₁₁NO | [1][4] |
| Molecular Weight | 221.25 g/mol | [1][4] |
| Appearance | Off-white to light yellow crystalline powder (typical for similar compounds) | [2] |
| Boiling Point | 381.3°C at 760 mmHg | [1] |
| Density | 1.16 g/cm³ | [1] |
| Topological Polar Surface Area (TPSA) | 40.9 Ų | [4] |
| XLogP3-AA | 2.9 | [4] |
Note: The XLogP3-AA value suggests moderate lipophilicity, predicting limited solubility in aqueous media and better solubility in organic solvents.
Solubility Profiling: A Practical Approach
The solubility of an active compound is a critical determinant of its performance. The dual nature of 2-(2-Cyanophenyl)acetophenone—possessing both polar (cyano) and non-polar (aromatic rings) regions—means its solubility will be highly dependent on the solvent system. While related ketones are noted to be soluble in organic solvents like ethanol and acetone with limited water solubility, explicit data for this compound is scarce.[5] Therefore, a systematic experimental determination is required.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. This protocol is designed to be a self-validating system.
Objective: To determine the equilibrium solubility of 2-(2-Cyanophenyl)acetophenone in a range of common laboratory solvents at a controlled temperature.
Materials:
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2-(2-Cyanophenyl)acetophenone (purity ≥98%)
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Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Toluene)
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Scintillation vials or glass flasks with screw caps
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Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
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Preparation: Add an excess amount of solid 2-(2-Cyanophenyl)acetophenone to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each selected solvent to its respective vial.
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Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.
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Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot from the supernatant using a pipette.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. Discard the first portion of the filtrate to avoid any potential adsorption losses onto the filter membrane.
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Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using a validated, stability-indicating HPLC method (see Section 4).
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Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Data Presentation: Expected Solubility Profile
The following table should be used to log the experimentally determined solubility data.
| Solvent | Dielectric Constant (Approx.) | Polarity | Solubility (mg/mL) at 25°C | Observations |
| Water | 80.1 | High | To be determined | Expect low solubility |
| Ethanol | 24.5 | High | To be determined | Expect moderate to good solubility |
| Methanol | 32.7 | High | To be determined | Expect moderate to good solubility |
| Acetonitrile | 37.5 | Medium | To be determined | Expect moderate solubility |
| Acetone | 20.7 | Medium | To be determined | Expect good solubility |
| Toluene | 2.4 | Low | To be determined | Expect good solubility |
| DMSO | 46.7 | High | To be determined | Expect high solubility |
Workflow for Solubility Determination
The logical flow of the solubility determination protocol is illustrated below.
Caption: Parallel Workflow for Forced Degradation Studies.
Analytical Method for Quantification
A robust, stability-indicating analytical method is essential for both solubility and stability studies. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is generally suitable for a molecule like 2-(2-Cyanophenyl)acetophenone.
Key Objective: The method must be able to separate the parent compound from all potential degradation products, impurities, and excipients. [6]
Recommended Starting HPLC Conditions
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Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid or Orthophosphoric Acid). A typical starting gradient could be 40% Acetonitrile to 90% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or a more specific wavelength determined by UV scan).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for proving specificity.
Conclusion and Recommendations
This guide provides the essential scientific framework and actionable protocols for determining the solubility and stability of 2-(2-Cyanophenyl)acetophenone. Due to the absence of extensive public data, the emphasis is placed on rigorous, in-house experimental characterization.
Key Takeaways for Researchers:
-
Solubility: The molecule is predicted to have low aqueous solubility and good solubility in common organic solvents like acetone and DMSO. The provided shake-flask protocol is the recommended method for obtaining precise quantitative data.
-
Stability: The primary anticipated degradation pathway is the hydrolysis of the nitrile group under acidic or basic conditions. Photodegradation is also a significant risk for this class of compound. The forced degradation protocol will effectively map the compound's vulnerabilities.
-
Handling & Storage: Based on general principles for aromatic ketones and nitriles, the compound should be stored in well-sealed containers, protected from light, and in a cool, dry place. [7][8]For long-term storage, an inert atmosphere is recommended.
By following the methodologies outlined herein, researchers and drug development professionals can build a robust data package for 2-(2-Cyanophenyl)acetophenone, enabling informed decisions in formulation, process development, and regulatory submissions.
References
- 2-(2-CYANOPHENYL)ACETOPHENONE - ChemNet. [URL: https://www.chemnet.com/cas/en/10517-64-3/2-(2-CYANOPHENYL)ACETOPHENONE.html]
- 2-(2-CYANOPHENYL)ACETOPHENONE 10517-64-3 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/2-(2-CYANOPHENYL)ACETOPHENONE-10517-64-3.html]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions - Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/new-approach-forced-degradation-studies-using-anhydrous-conditions]
- Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage - Benchchem. [URL: https://www.benchchem.
- 2-Cyanoacetophenone - Chem-Impex. [URL: https://www.chemimpex.com/products/2-cyanoacetophenone]
- Analytical Methods - Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/em/c5em00382b]
- CAS 451-40-1: 2-Phenylacetophenone - CymitQuimica. [URL: https://www.cymitquimica.com/cas/451-40-1]
- Forced Degradation Studies - ResearchGate. [URL: https://www.researchgate.
- Forced degradation studies: A critical lens into pharmaceutical stability - Drug Discovery & Development. [URL: https://www.drugdiscoverytrends.com/forced-degradation-studies-a-critical-lens-into-pharmaceutical-stability]
- Forced Degradation Studies - MedCrave online. [URL: https://medcraveonline.
- Forced Degradation Studies - SciSpace. [URL: https://typeset.
- N-(2-cyanophenyl)acetamide | 25116-00-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena394768276]
- 59824-23-6 | 2-(4-Cyanophenyl)acetophenone | ChemScene. [URL: https://www.chemscene.com/products/2-(4-Cyanophenyl)acetophenone-59824-23-6.html]
- US4227888A - Method for the quantitative determination of cyanide - Google Patents. [URL: https://patents.google.
- 2-(2-Cyanophenyl)acetic acid | 18698-99-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h1f1ca220]
- Methods for the detection and quantitative determination of cyanide in plant materials - ResearchGate. [URL: https://www.researchgate.
- US2678331A - New cyano-acetophenone compounds - Google Patents. [URL: https://patents.google.
- Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions - Letters in High Energy Physics. [URL: https://www.lheps.com/evaluating-the-stability-of-pharmaceuticals-under-different-environmental-conditions-1150.html]
- Stepping Up the Pace of Drug Stability Studies - Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/stepping-pace-drug-stability-studies]
- Analytical Methods for Quantification of Drug Metabolites in Biological Samples - IntechOpen. [URL: https://www.intechopen.com/chapters/40424]
- (2-Cyanophenyl)acetone - [73013-48-6] - Tyger Scientific. [URL: https://www.tygerscientific.com/product/2-cyanophenylacetone-73013-48-6/]
- ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK233261/]
- A Simple and Sensitive Stability-Indicating RP-HPLC Assay Method for the Determination of Aceclofenac - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18492356/]
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. [URL: https://www.mdpi.com/1422-8599/2022/3/M1396]
Sources
- 1. 2-(2-CYANOPHENYL)ACETOPHENONE | 10517-64-3 [chemnet.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. CAS 451-40-1: 2-Phenylacetophenone | CymitQuimica [cymitquimica.com]
- 6. A simple and sensitive stability-indicating RP-HPLC assay method for the determination of aceclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
